molecular formula C13H18N2O4 B1523524 Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate CAS No. 1260890-57-0

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Cat. No.: B1523524
CAS No.: 1260890-57-0
M. Wt: 266.29 g/mol
InChI Key: SOPYPRNAFIAJII-UHFFFAOYSA-N
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Description

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is an organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate typically involves the following steps:

  • Protection of the Amino Group: : The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

  • Formation of the Ester: : The protected amino pyridine is then reacted with methyl bromoacetate in the presence of a base like potassium carbonate to form the ester linkage.

The overall reaction can be summarized as follows:

2-Aminopyridine+Boc-ClBoc-protected aminopyridineBoc-protected aminopyridine+Methyl bromoacetateMethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate\text{2-Aminopyridine} + \text{Boc-Cl} \rightarrow \text{Boc-protected aminopyridine} \\ \text{Boc-protected aminopyridine} + \text{Methyl bromoacetate} \rightarrow \text{this compound} 2-Aminopyridine+Boc-Cl→Boc-protected aminopyridineBoc-protected aminopyridine+Methyl bromoacetate→Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group. For example, it can react with nucleophiles like amines to form amides.

  • Deprotection Reactions: : The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group. This is typically done using trifluoroacetic acid.

  • Oxidation and Reduction: : The pyridine ring can participate in various oxidation and reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Amides: Formed from nucleophilic substitution at the ester group.

    Free Amines: Formed from deprotection of the Boc group.

    Oxidized or Reduced Pyridine Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its protected amino group allows for selective reactions at other sites on the molecule, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The pyridine ring is a common motif in many pharmaceuticals, and the protected amino group can be deprotected to reveal a functional group that can interact with biological targets.

Industry

In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in undergoing various chemical reactions makes it a useful intermediate in the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-amino)pyridin-4-yl)acetate: Similar structure but without the tert-butoxycarbonyl protection.

    Ethyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate: Similar structure with the amino group at a different position on the pyridine ring.

Uniqueness

Methyl 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate is unique due to the specific positioning of the tert-butoxycarbonyl-protected amino group and the methyl ester. This configuration allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-9(5-6-14-10)8-11(16)18-4/h5-7H,8H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYPRNAFIAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693591
Record name Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-57-0
Record name Methyl {2-[(tert-butoxycarbonyl)amino]pyridin-4-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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